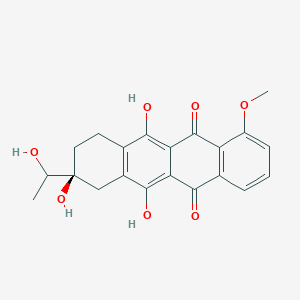
(9S)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers) is a metabolite of daunorubicin, an anthracycline antibiotic used primarily in cancer treatment. The compound retains the core structure responsible for its interaction with biological systems but lacks the glycosidic linkage found in the complete molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deoxy Daunorubicinol Aglycone involves the chemical modification of daunorubicin. The process typically includes the removal of the glycosidic linkage to yield the aglycone form. Specific reaction conditions and reagents used in the synthesis are not widely documented in public literature .
Industrial Production Methods: Industrial production methods for 7-Deoxy Daunorubicinol Aglycone are not extensively detailed in available sources. it is likely that the production involves large-scale chemical synthesis techniques similar to those used for other anthracycline derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 7-Deoxy Daunorubicinol Aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the target application .
Major Products Formed: The major products formed from these reactions include various derivatives of the aglycone, which may have different biological activities and properties .
Aplicaciones Científicas De Investigación
7-Deoxy Daunorubicinol Aglycone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the metabolism and pharmacokinetics of daunorubicin and its derivatives. Additionally, it serves as a reference material in analytical chemistry and is used in the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 7-Deoxy Daunorubicinol Aglycone involves its interaction with DNA. Similar to daunorubicin, it forms complexes with DNA by intercalating between base pairs. This interaction inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to cell death .
Comparación Con Compuestos Similares
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Comparison: 7-Deoxy Daunorubicinol Aglycone is unique due to its lack of glycosidic linkage, which differentiates it from other anthracyclines like daunorubicin and doxorubicin. This structural difference affects its pharmacokinetics and biological activity, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C21H20O7 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(9S)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H20O7/c1-9(22)21(27)7-6-10-12(8-21)19(25)15-16(17(10)23)20(26)14-11(18(15)24)4-3-5-13(14)28-2/h3-5,9,22-23,25,27H,6-8H2,1-2H3/t9?,21-/m0/s1 |
Clave InChI |
FCGIQQFXNIJXMK-AVVMVFNYSA-N |
SMILES isomérico |
CC([C@@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
SMILES canónico |
CC(C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


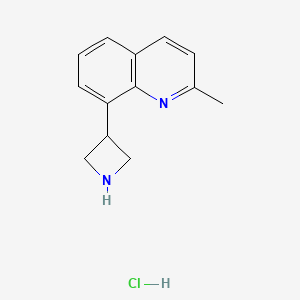

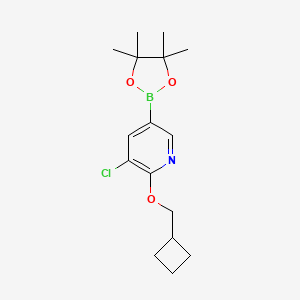

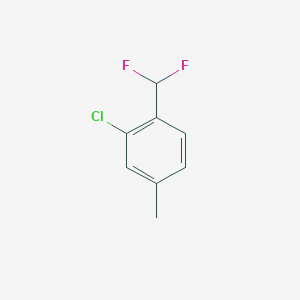

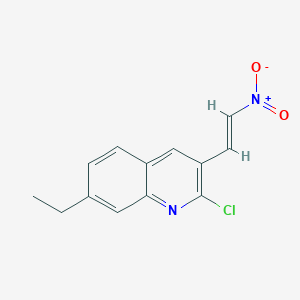
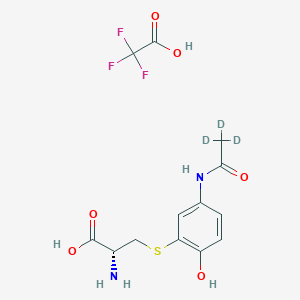
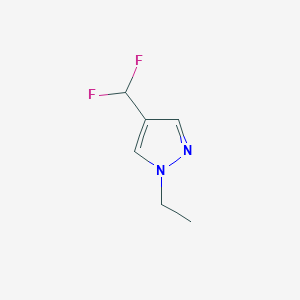

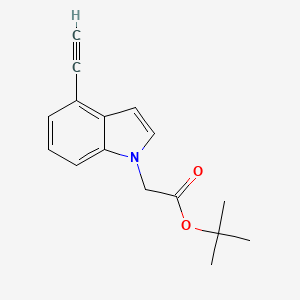
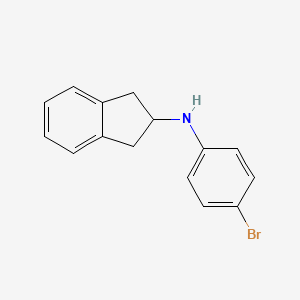
![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)

